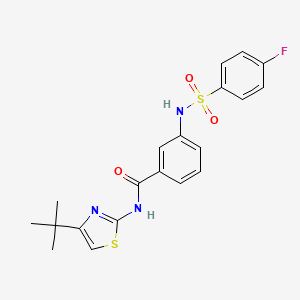![molecular formula C16H13N3O3S2 B6519529 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896343-34-3](/img/structure/B6519529.png)
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, also known as 4-MSBT, is a novel small molecule that has been developed for various scientific research applications. 4-MSBT has a wide range of potential applications due to its unique chemical structure and properties. It has been used in a variety of fields, such as drug discovery, synthetic chemistry, and biotechnology.
科学研究应用
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential applications in drug discovery, synthetic chemistry, and biotechnology. This compound has been used as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been used as a substrate for the synthesis of various phosphodiesterase inhibitors, such as rolipram and roflumilast. Additionally, this compound has been used as a starting material for the synthesis of various other compounds, including peptide-based drugs and small molecule drugs.
作用机制
The mechanism of action of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme PDE4, which is involved in the regulation of inflammation. By inhibiting PDE4, this compound is thought to reduce inflammation and reduce the risk of various diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme PDE4, which is involved in the regulation of inflammation. In addition, this compound has been found to reduce levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to increase levels of anti-inflammatory cytokines, such as IL-4 and IL-10. These effects may be beneficial in the treatment of various diseases, including asthma, arthritis, and inflammatory bowel disease.
实验室实验的优点和局限性
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several advantages for laboratory experiments. It is a stable and soluble compound, which makes it easy to handle and store. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for research purposes. However, this compound has some limitations. It is not a highly potent compound, and its effects may not be strong enough for some applications. Additionally, its solubility is limited in some solvents, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is to explore its potential as an anti-inflammatory agent. Additionally, this compound could be further investigated as a potential inhibitor of other enzymes, such as protein kinases and phosphatases. Furthermore, this compound could be studied for its potential applications in drug delivery and as a starting material for the synthesis of other compounds. Finally, this compound could be further investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
合成方法
4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is synthesized from 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzoyl chloride (this compound-Cl) and a base such as sodium hydroxide (NaOH). The reaction is performed in an aqueous solution, and the product is precipitated out as a white solid. The yield of the reaction is typically high, with yields of up to 96%.
属性
IUPAC Name |
4-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)13-4-2-12(3-5-13)15(20)19-16-18-14(10-23-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZMDVAQWMFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519448.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519472.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519473.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519477.png)
![2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519481.png)
![3-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519484.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519503.png)
![3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519505.png)
![4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519527.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)
